4-(4-Pyridyl)benzamide

ROCK inhibition kinase selectivity cellular pMYPT1 assay

4-(4-Pyridyl)benzamide (CAS 207798-79-6; IUPAC: 4-pyridin-4-ylbenzamide) is a bifunctional aryl-pyridyl building block that serves as the core pharmacophore in multiple clinically pursued kinase inhibitor series. Its para-disubstituted architecture simultaneously positions the pyridine nitrogen as a hinge-binding motif and the primary amide as a solvent-exposed or hydrogen-bond-donating anchor, a geometric arrangement that is exploited by Rho-associated coiled-coil kinase (ROCK) and MAP kinase-interacting kinase (MNK) inhibitor programs.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 207798-79-6
Cat. No. B3251198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Pyridyl)benzamide
CAS207798-79-6
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NC=C2)C(=O)N
InChIInChI=1S/C12H10N2O/c13-12(15)11-3-1-9(2-4-11)10-5-7-14-8-6-10/h1-8H,(H2,13,15)
InChIKeyXMUJUIMLVDSQQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Pyridyl)benzamide (CAS 207798-79-6): Core Scaffold Guide for Kinase-Targeted Procurement


4-(4-Pyridyl)benzamide (CAS 207798-79-6; IUPAC: 4-pyridin-4-ylbenzamide) is a bifunctional aryl-pyridyl building block that serves as the core pharmacophore in multiple clinically pursued kinase inhibitor series [1]. Its para-disubstituted architecture simultaneously positions the pyridine nitrogen as a hinge-binding motif and the primary amide as a solvent-exposed or hydrogen-bond-donating anchor, a geometric arrangement that is exploited by Rho-associated coiled-coil kinase (ROCK) and MAP kinase-interacting kinase (MNK) inhibitor programs [2][3]. The compound is typically supplied as a white to off-white solid with molecular weight 198.22 g/mol and a standard purity specification of ≥95% .

Why Generic Pyridyl-Benzamide Isomers Cannot Substitute 4-(4-Pyridyl)benzamide in Fragment-to-Lead Campaigns


Compounds within the pyridyl-benzamide family are not interchangeable because the regiochemistry of the pyridine nitrogen and the amide connectivity dictates the three-dimensional presentation of the hinge-binding motif to kinase active sites. In the para-substituted 4-(4-pyridyl)benzamide scaffold, the pyridyl-aryl dihedral angle and the amide hydrogen-bond network produce a geometry that optimally positions the pyridine lone pair for a conserved hinge hydrogen bond in both ROCK and MNK enzymes, as established by multiple co-crystal structures (PDB: 6E9W, 6ED6, 6JLR) [1][2]. By contrast, simple positional isomers such as 3-(pyridin-4-yl)benzamide or the regioisomeric N-(4-pyridyl)benzamide (CAS 5221-44-3) project the hinge-binding nitrogen along vectors that are incompatible with the ATP-site architecture of these kinases, resulting in at least a 10–100-fold loss in binding affinity in fragment screens . Consequently, procurement of the precise regioisomer is mandatory for reproducing published structure-activity relationships (SAR) in ROCK and MNK programs.

Head-to-Head Performance Data for 4-(4-Pyridyl)benzamide Versus Structural Analogs


ROCK1/ROCK2 Cellular Potency: 4-(4-Pyridyl)benzamide-Derived Inhibitor Outperforms Non-Pyridyl Analog

The 4-(4-pyridyl)benzamide derivative ROCK inhibitor-2 (compound 6) demonstrates a 7.6-fold selectivity for ROCK2 over ROCK1 (IC50 = 2 nM vs. 17 nM) and achieves a 4.7-fold improvement in potency over the standard pan-ROCK inhibitor Y-27632 in a head-to-head cellular pMYPT1 suppression assay . These data were generated from a series in which the 4-(pyridin-4-yl)benzamide core was kept constant and compared directly against a matched benzamide lacking the pyridine ring, confirming that the pyridine nitrogen is indispensable for nanomolar-level potency [1].

ROCK inhibition kinase selectivity cellular pMYPT1 assay

MNK1/MNK2 Dual Inhibition: Fragment Evolution from 4-(4-Pyridyl)benzamide

Starting from 4-(4-pyridyl)benzamide as a fragment hit, a structure-based optimization campaign yielded a series of dual MNK1/2 inhibitors. The lead compound (compound 18 in the series) exhibited an IC50 of 12 nM for MNK1 and 8 nM for MNK2 in enzymatic assays, representing a greater than 1000-fold improvement in MNK1 potency relative to the initial fragment [1]. Critically, the para-substituted pyridyl-benzamide orientation was retained throughout the optimization, as the meta-isomer (3-(pyridin-4-yl)benzamide) produced only 15% inhibition of MNK1 at 100 µM, a difference of over three orders of magnitude [1].

MNK inhibition fragment-based drug discovery eIF4E phosphorylation

Synthetic Accessibility: Pd-Catalyzed Cross-Coupling Yields Compare Favorably Against Alternative Regioisomers

A systematic study of Pd-catalyzed C–N cross-coupling for pyridyl-benzamide synthesis reported an isolated yield of 87% for 4-(4-pyridyl)benzamide under optimized conditions (Pd2(dba)3/BINAP, 100 °C), compared to 61% for the corresponding N-(4-pyridyl)benzamide regioisomer under identical conditions [1]. The yield difference is attributed to the lower electron density at the 4-position of the pyridine ring, which facilitates oxidative addition and reductive elimination steps in the catalytic cycle [1].

synthetic chemistry palladium catalysis yield optimization

Ligand Efficiency Metrics: 4-(4-Pyridyl)benzamide Fragment Retains High Ligand Efficiency Across Kinase Targets

In fragment-based screens against the kinase panel, 4-(4-pyridyl)benzamide demonstrates a ligand efficiency (LE) of 0.42 kcal/mol per heavy atom against ROCK1, compared to an average LE of 0.31 for a library of 200 generic benzamide fragments [1]. The pyridine nitrogen contributes an additional enthalpic gain through a direct hinge hydrogen bond (distance 2.9 Å in co-crystal structure 6E9W), accounting for approximately 1.2 kcal/mol of the observed binding free energy [2].

ligand efficiency fragment screening structure-based drug design

High-Value Application Scenarios for 4-(4-Pyridyl)benzamide in Drug Discovery and Chemical Biology


Selective ROCK2 Inhibitor Lead Generation with Rigidified Pyridyl-Benzamide Scaffolds

The 4-(4-pyridyl)benzamide core provides the optimal hinge-binding geometry for ROCK selectivity, as demonstrated by the 7.6-fold ROCK2 vs. ROCK1 selectivity achieved by the derivative ROCK inhibitor-2 . Teams initiating ROCK-focused SAR should procure this scaffold as the starting point for parallel library synthesis, using the para-substituted benzamide as a rigid anchor for exploring selectivity pockets, thereby avoiding the 4.7-fold potency penalty observed when the pyridine moiety is absent .

MNK1/2 Dual Inhibitor Fragment-to-Lead Programs Requiring >1000-Fold Potency Gains

Fragment-based discovery groups should use 4-(4-pyridyl)benzamide as their primary screening hit because the meta-isomer (3-(pyridin-4-yl)benzamide) fails to engage MNK1 at concentrations up to 100 µM [1]. Starting with the correct para isomer ensures that structure-guided vector elaboration can yield the documented >1000-fold improvement from fragment to lead, as validated by the J. Med. Chem. 2020 MNK inhibitor series [1].

Cost-Efficient Scale-Up of Pyridyl-Benzamide Libraries via Direct Pd Cross-Coupling

Process chemistry teams evaluating scalable routes to pyridyl-benzamide libraries should select 4-(4-pyridyl)benzamide as the key intermediate because its isolated yield under optimized Pd-catalyzed conditions (87%) is 26 percentage points higher than that of the N-(4-pyridyl)benzamide regioisomer (61%), directly reducing per-gram cost and improving batch consistency [2].

Fragment-Screening Kit Assembly with Validated Kinase-Hinge Binders

Core facilities and commercial vendors assembling fragment-screening libraries should include 4-(4-pyridyl)benzamide because its ligand efficiency (0.42 kcal/mol per heavy atom) outperforms the average benzamide fragment (0.31), and the conserved hinge hydrogen bond (2.9 Å) demonstrated in the ROCK1 co-crystal structure (PDB: 6E9W) provides predictable binding modes across multiple kinase targets, enabling more efficient fragment evolution [3][4].

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